Cas no 2138012-25-4 (rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans)

Technical Introduction: rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid (trans) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a propyl substituent at the 4-position. The trans configuration ensures stereochemical stability, making it valuable for asymmetric synthesis and pharmaceutical applications. The Boc group enhances solubility and facilitates selective deprotection under mild acidic conditions, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful in peptidomimetics and as a building block for bioactive molecules, offering precise control over stereochemistry and functional group compatibility. Its well-defined structure ensures reproducibility in synthetic routes.
rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans structure
2138012-25-4 structure
Product Name:rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans
CAS No:2138012-25-4
MF:C13H23NO4
MW:257.3260242939
MDL:MFCD32691439
CID:5608721
PubChem ID:154575280
Update Time:2025-05-20

rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4R)-1-[(tert-butoxy)
    • 1,3-Pyrrolidinedicarboxylic acid, 4-propyl-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-
    • rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans
    • MDL: MFCD32691439
    • Inchi: 1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m0/s1
    • InChI Key: IJSDVUAEMLGTBI-UWVGGRQHSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C[C@H](CCC)[C@@H](C(O)=O)C1

Experimental Properties

  • Density: 1.103±0.06 g/cm3(Predicted)
  • Boiling Point: 371.9±35.0 °C(Predicted)
  • pka: 4.48±0.40(Predicted)

rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans Pricemore >>

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Additional information on rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans

Research Brief on rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans (CAS: 2138012-25-4)

The compound rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans (CAS: 2138012-25-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the importance of this compound as a key intermediate in the synthesis of novel pyrrolidine-based pharmaceuticals. The trans configuration of the molecule, along with the tert-butoxy carbonyl (Boc) protecting group, provides a stable framework for further chemical modifications. Researchers have successfully employed this compound in the development of protease inhibitors and other small-molecule therapeutics targeting neurological and inflammatory diseases.

One of the most notable advancements involves the optimization of synthetic routes for rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, stereoselective synthesis method that significantly reduces production costs while maintaining high purity. This breakthrough is expected to facilitate large-scale production and further pharmacological evaluations.

In terms of biological activity, preliminary in vitro studies have shown that derivatives of this compound exhibit promising inhibitory effects on specific enzymes involved in neurodegenerative pathways. For instance, a recent preprint on bioRxiv reported that certain analogs of rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans demonstrated selective inhibition of α-synuclein aggregation, a key pathological feature of Parkinson's disease.

Furthermore, computational modeling studies have provided insights into the molecular interactions between this compound and various biological targets. Molecular docking simulations suggest that the propyl side chain and the carboxylic acid moiety play crucial roles in binding affinity and selectivity. These findings are guiding the design of next-generation derivatives with improved pharmacokinetic properties.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Current research is focusing on improving the blood-brain barrier permeability of related compounds and addressing potential metabolic stability issues. Several pharmaceutical companies have included this compound in their pipeline for central nervous system disorders, with preclinical studies expected to commence in 2024.

In conclusion, rac-(3R,4R)-1-(tert-butoxy)carbonyl-4-propylpyrrolidine-3-carboxylic acid, trans represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. The recent advancements in its synthesis and biological evaluation underscore its importance in drug discovery efforts, particularly for neurological disorders. Continued research in this area is likely to yield novel therapeutic candidates in the coming years.

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